

Unveiling 2-(3-Methoxypropyl)phenol: A Synthetic Compound with Limited Public Data

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Compound of Interest

Compound Name: 2-(3-Methoxypropyl)phenol

Cat. No.: B15374192

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A comprehensive review of available scientific literature and chemical databases reveals that **2-(3-Methoxypropyl)phenol** is a synthetic compound with no documented evidence of natural occurrence. This technical guide provides an in-depth analysis of the available information on this specific chemical entity, while also drawing comparisons to its more widely known isomers. The information is tailored for researchers, scientists, and professionals in drug development, presenting available data in a structured format and outlining synthetic methodologies for related compounds.

Chemical and Physical Properties

While information on **2-(3-Methoxypropyl)phenol** is sparse, its basic chemical properties have been cataloged. A summary of this data is presented in Table 1. It is important to distinguish this compound from its isomers, such as 4-(3-Methoxypropyl)phenol and the well-documented 2-Methoxy-4-propylphenol (also known as dihydroeugenol or 4-propylguaiacol), as their properties and occurrences differ significantly.

Property	Value	Reference
CAS Number	116087-10-6	[1]
Molecular Formula	C10H14O2	[1]
Molecular Weight	166.22 g/mol	[1]
Canonical SMILES	COCCCC1=CC=CC=C1O	[1]
InChI Key	ZIZHFHJRQIYLAK-UHFFFAOYSA-N	[1]

Table 1: Physicochemical Properties of **2-(3-Methoxypropyl)phenol**

Discovery and Natural Occurrence

Exhaustive searches of scientific literature and chemical databases did not yield any information regarding the discovery of **2-(3-Methoxypropyl)phenol** in a natural source. The evidence strongly suggests that this compound is a result of synthetic chemistry.

In contrast, the similarly named isomer, 2-Methoxy-4-propylphenol, is a known volatile phenolic flavor compound. It has been identified in Bordeaux wines, liquid smoke, karanda fruit, and oregano[2]. It is also reported to occur in fish, pork, grape brandy, mate, rum, whiskey, tea, and sherry[2]. This highlights the importance of precise chemical nomenclature in distinguishing between different isomers with vastly different origins and applications.

Synthetic Approaches

While a specific synthetic protocol for **2-(3-Methoxypropyl)phenol** was not found in the public domain, a detailed synthesis for its isomer, p-(3-methoxypropyl)phenol (4-(3-Methoxypropyl)phenol), has been described. This multi-step synthesis provides a potential framework for the synthesis of the ortho-isomer, likely requiring adaptation of starting materials and reaction conditions.

Experimental Protocol: Synthesis of p-(3-Methoxypropyl)phenol

The following protocol outlines a laboratory-scale synthesis of p-(3-methoxypropyl)phenol[3].

Step 1: Friedel-Crafts Acylation

- To a solution of 1.5 liters of dichloromethane (CH_2Cl_2), add 195 g of aluminum chloride (AlCl_3) and 100 g of a suitable starting material (the specific precursor to the methoxypropyl group was not explicitly named in the source document).
- Cool the mixture with an ice bath while stirring.
- Gradually add 79 g of acetyl chloride (CH_3COCl) dropwise to the solution.
- Continue stirring the reaction mixture under ice-cooling for 6 hours.
- Pour the reaction solution into dilute hydrochloric acid.
- Separate the CH_2Cl_2 layer and distill off the solvent.
- Distill the residue to obtain the intermediate product. The boiling point of this compound is reported as $94^\circ\text{-}95^\circ\text{ C./0.3 mm Hg}$.

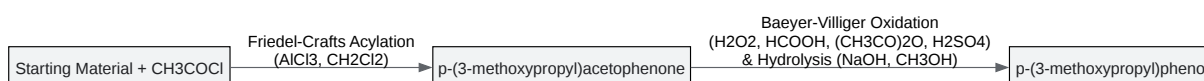
Step 2: Baeyer-Villiger Oxidation and Hydrolysis

- Mix 67 g of the compound from Step 1 with 620 ml of 88% formic acid (HCOOH) and stir.
- Add 310 ml of acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$), 4 ml of concentrated sulfuric acid (H_2SO_4), and 110 ml of a 35% aqueous hydrogen peroxide (H_2O_2) solution.
- Heat the resulting solution to 40° to 50° C and stir for 8 hours.
- Pour the reaction solution into water and extract the separated oil layer.
- Distill off the solvent from the extract.
- To the residue, add 100 ml of methanol (CH_3OH) and 250 ml of a 2N aqueous sodium hydroxide (NaOH) solution.
- Heat the resulting solution and reflux for 2 hours.

- After cooling, acidify the reaction solution with hydrochloric acid.
- Extract the oil layer with benzene.
- Distill off the benzene from the extract and further distill the residue to obtain p-(3-methoxypropyl)phenol. The boiling point of this final product is reported as 106°-108° C./0.3 mm Hg.

Synthetic Pathway Visualization

The logical flow of the synthesis of p-(3-methoxypropyl)phenol is depicted in the following diagram.



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Figure 1: Synthetic pathway for p-(3-methoxypropyl)phenol.

Conclusion

Based on available data, **2-(3-Methoxypropyl)phenol** is a synthetic compound for which there is no evidence of natural occurrence. The information available in the public domain is limited, primarily consisting of its basic chemical identifiers. While a direct synthetic protocol for this specific ortho-isomer is not readily available, a detailed multi-step synthesis for the para-isomer, 4-(3-Methoxypropyl)phenol, has been documented and may serve as a foundational methodology for its production. It is crucial for researchers to differentiate between **2-(3-Methoxypropyl)phenol** and its more commonly known and naturally occurring isomer, 2-Methoxy-4-propylphenol, to ensure accuracy in their scientific endeavors. Further research is required to fully characterize the properties and potential applications of **2-(3-Methoxypropyl)phenol**.

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